2-[(4-chlorobenzyl)sulfanyl]-3-(3-ethoxypropyl)quinazolin-4(3H)-one
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(3-ETHOXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, a chlorophenyl group, and an ethoxypropyl side chain
Properties
Molecular Formula |
C20H21ClN2O2S |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(3-ethoxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C20H21ClN2O2S/c1-2-25-13-5-12-23-19(24)17-6-3-4-7-18(17)22-20(23)26-14-15-8-10-16(21)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3 |
InChI Key |
JGJHMIONVIDABK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(3-ETHOXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Ethoxypropyl Side Chain: The final step involves the alkylation of the intermediate with 3-ethoxypropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(3-ETHOXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(3-ETHOXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(3-ETHOXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the quinazolinone core are likely to play key roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE
- 2-CHLOROPHENYL METHYL SULFONE
Uniqueness
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(3-ETHOXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural features. The presence of the ethoxypropyl side chain and the quinazolinone core distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
